molecular formula C8H12BrNSi B14271079 3-Bromo-4-(trimethylsilyl)pyridine CAS No. 134391-67-6

3-Bromo-4-(trimethylsilyl)pyridine

Cat. No.: B14271079
CAS No.: 134391-67-6
M. Wt: 230.18 g/mol
InChI Key: RBFICLWADGZTSH-UHFFFAOYSA-N
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Description

3-Bromo-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C8H12BrNSi It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with a bromine atom and a trimethylsilyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to optimize yield and minimize by-products. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trimethylsilyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and other transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-(trimethylsilyl)pyridine is unique due to the presence of both the bromine atom and the trimethylsilyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The trimethylsilyl group also provides steric protection, which can be advantageous in selective reactions .

Properties

CAS No.

134391-67-6

Molecular Formula

C8H12BrNSi

Molecular Weight

230.18 g/mol

IUPAC Name

(3-bromopyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3

InChI Key

RBFICLWADGZTSH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1)Br

Origin of Product

United States

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